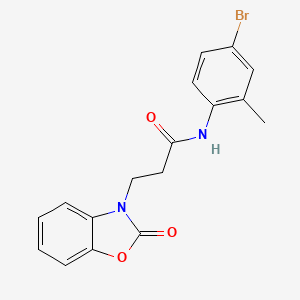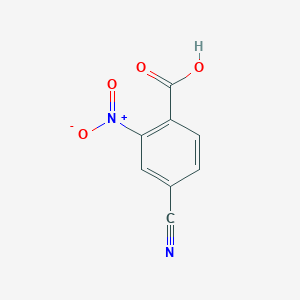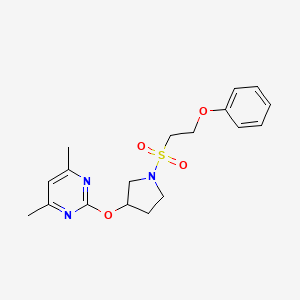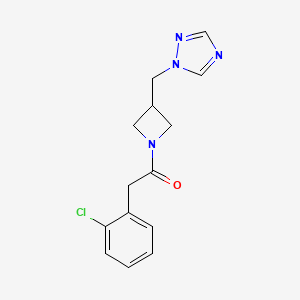
N-(4-bromo-2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide, also known as BRP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
Analytical Method Development
Research often involves developing sophisticated analytical techniques for identifying and quantifying chemical compounds. For instance, high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) is a common method for detecting and analyzing novel psychoactive substances, demonstrating the importance of analytical chemistry in toxicology and pharmacology (Poklis et al., 2014).
Molecular Synthesis and Characterization
The synthesis of complex organic molecules like "N-(4-bromo-2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide" requires detailed synthetic routes and characterization techniques. A practical synthesis approach for related compounds can involve multiple steps, including esterification, intramolecular reactions, and amidation, to produce pharmacologically active molecules (Ikemoto et al., 2005).
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c1-11-10-12(18)6-7-13(11)19-16(21)8-9-20-14-4-2-3-5-15(14)23-17(20)22/h2-7,10H,8-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNSWGQAZUFWMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CCN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-ethyl 2-(6-chloro-2-((1-ethyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2617110.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2617114.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride](/img/structure/B2617118.png)





![1-(4-methylphenyl)-4-(triphenyl-lambda~5~-phosphanylidene)pyrimido[1,6-a]benzimidazole-3(4H)-thione](/img/structure/B2617126.png)

![5-(2-{[(2-Chloro-6-fluorobenzyl)oxy]imino}ethyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2617128.png)
![N'-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2617129.png)
